4-Methoxybenzenesulfinamide: Synthetic Architecture & Reactivity Profile
Executive Summary 4-Methoxybenzenesulfinamide ( -MeO-C H -S(O)NH ) is a reactive organosulfur intermediate distinct from its oxidized counterpart, 4-methoxybenzenesulfonamide. While the sulfonamide is a stable pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxybenzenesulfinamide (
-MeO-CH-S(O)NH) is a reactive organosulfur intermediate distinct from its oxidized counterpart, 4-methoxybenzenesulfonamide. While the sulfonamide is a stable pharmacophore common in carbonic anhydrase inhibitors, the sulfinamide possesses a stereogenic sulfur center (in chiral derivatives) and higher nucleophilic reactivity. It serves as a critical building block in the synthesis of sulfinimines (-sulfinyl imines), which are versatile electrophiles for the asymmetric synthesis of amines.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscape of 4-methoxybenzenesulfinamide, distinguishing it from the sulfonamide to prevent common experimental errors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule features a sulfinyl group (
) bridging a para-methoxy phenyl ring and a primary amine. Unlike the planar sulfonamide, the sulfinamide group adopts a pyramidal geometry due to the lone pair on the sulfur atom.
Property
Data
Notes
IUPAC Name
4-Methoxybenzenesulfinamide
Formula
CHNOS
Distinct from Sulfonamide (CHNOS)
Molecular Weight
171.22 g/mol
Appearance
White crystalline solid
Melting Point
129 – 131 °C
Literature value (distinct from sulfonamide MP: 111–115 °C)
-OMe) acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the sulfur atom. This makes the sulfur center more nucleophilic compared to unsubstituted benzenesulfinamide, enhancing its reactivity in condensation reactions with aldehydes.
Synthesis Protocols
Route Selection: The Thionyl Chloride Activation Method
Direct sulfinylation of anisole using thionyl chloride (
) catalyzed by Bismuth(III) salts is the most efficient, atom-economical route. This avoids the use of unstable thiols or harsh Grignard reagents.
Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) due to the moisture sensitivity of the sulfinyl chloride intermediate.
Step 1: Synthesis of 4-Methoxybenzenesulfinyl Chloride[1][2][3][4]
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Reagents: Add Anisole (10 mmol, 1.0 equiv) and BiCl
(5 mol%, catalyst).
Addition: Add Thionyl Chloride (
, 12 mmol, 1.2 equiv) dropwise at room temperature.
Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor conversion by TLC (Note: Sulfinyl chloride hydrolyzes on silica; observe the sulfinic acid spot).
Workup: Remove excess
under reduced pressure (vacuum). The residue is the crude sulfinyl chloride, used immediately in Step 2.
Solvation: Dissolve the crude sulfinyl chloride in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C in an ice bath.
Amination: Slowly bubble Ammonia gas (
) through the solution for 15 minutes OR add a solution of Ammonium Hydroxide (28% NH) dropwise if strictly anhydrous conditions are not required (yields may vary).
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
Dry over anhydrous
, filter, and concentrate in vacuo.
Recrystallization: Purify the crude white solid by recrystallization from EtOAc/n-Hexane (1:2) to obtain pure 4-methoxybenzenesulfinamide.
Reactivity & Applications
Formation of
-Sulfinyl Imines (Sulfinimines)
The primary application of 4-methoxybenzenesulfinamide is the condensation with aldehydes to form sulfinimines. These are stable intermediates that undergo diastereoselective addition of organometallics (Grignard/Lithium reagents) to yield chiral amines (if a chiral sulfinamide is used) or protected amines.
A Tale of Two Oxidation States: A Technical Guide to p-Methoxybenzenesulfinamide and 4-Methoxybenzenesulfonamide for the Research Scientist
Abstract In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a well-established and versatile pharmacophore. However, its lower oxidation state counterpart, the sulfinamide,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a well-established and versatile pharmacophore. However, its lower oxidation state counterpart, the sulfinamide, offers a distinct and often underexplored chemical space. This in-depth technical guide provides a comprehensive comparative analysis of p-methoxybenzenesulfinamide and 4-methoxybenzenesulfonamide. While structurally similar, the seemingly subtle difference in the oxidation state of the central sulfur atom imparts dramatically different chemical, physical, and biological properties. This guide will delve into the nuanced distinctions in their structure, stability, reactivity, and synthesis, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these differences in their own research.
Introduction: The Significance of the Sulfur Oxidation State
The arylsulfonamide moiety is a cornerstone in pharmaceutical sciences, present in a wide array of drugs including antibacterials, diuretics, and anticancer agents.[1][2] Its prevalence stems from its chemical stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] In contrast, the arylsulfinamide group, with its sulfur atom in a lower +4 oxidation state compared to the +6 state in sulfonamides, is a less common, yet intriguing, functional group. This guide will use p-methoxybenzenesulfinamide and 4-methoxybenzenesulfonamide as model compounds to illuminate the critical differences that arise from this single distinction in oxidation state. While 4-methoxybenzenesulfonamide is a readily available and well-documented compound, p-methoxybenzenesulfinamide is notably less common, highlighting a gap in the chemical space that presents opportunities for novel molecular design.
Structural Disparity: A Foundation of Different Properties
The core difference between p-methoxybenzenesulfinamide and 4-methoxybenzenesulfonamide lies in the geometry and electronic nature of the sulfur-nitrogen bond. The sulfonamide group (-SO₂NH₂) is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms, while the sulfinamide group (-S(O)NH₂) features a trigonal pyramidal sulfur atom with one double-bonded oxygen. This fundamental structural variance has profound implications for the molecule's overall shape, polarity, and bond characteristics.
Table 1: Comparative Structural and Physical Properties
The difference in the local geometry around the sulfur atom is a critical distinguishing feature.
Caption: Chemical structures of the two compounds.
Chemical Reactivity and Stability: A Tale of Two Personalities
The differing oxidation states of sulfur in sulfinamides and sulfonamides lead to distinct patterns of chemical reactivity and stability.
Stability
Sulfonamides are renowned for their high thermal and chemical stability, a key factor in their widespread use in pharmaceuticals.[5] In contrast, sulfinamides are significantly less stable. For instance, thermal decomposition of sulfinamides can occur at temperatures as low as 212 °C, while sulfonamides remain stable at much higher temperatures, often up to 290 °C.[4] This lower stability of sulfinamides is attributed to the lone pair of electrons on the sulfur atom, which makes it more susceptible to oxidation and other reactions.
Nucleophilicity of the Nitrogen Atom
A crucial difference lies in the nucleophilicity of the nitrogen atom. In sulfonamides, the two electron-withdrawing oxygen atoms pull electron density away from the sulfur and, consequently, from the nitrogen atom, rendering the nitrogen lone pair less available for nucleophilic attack. Conversely, the sulfinamide nitrogen is comparatively more nucleophilic.[6] This enhanced nucleophilicity allows sulfinamides to participate in reactions that are not readily accessible to sulfonamides, such as the formation of stable imine-like adducts with carbonyl compounds.[6]
Electrophilicity of the Sulfur Atom
The sulfur atom in both functional groups is electrophilic, but the degree of electrophilicity differs. The sulfonyl group (-SO₂-) in sulfonamides is a strong electron-withdrawing group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack on the sulfur itself, though the S-N bond is generally robust. The sulfinyl group (-S(O)-) in sulfinamides also possesses an electrophilic sulfur atom, and the S-N bond can be cleaved under certain conditions, such as in the presence of mild acids, leading to crossover reactions between different sulfinamides.[6]
Synthesis Strategies: Building the Molecules
The synthetic routes to p-methoxybenzenesulfinamide and 4-methoxybenzenesulfonamide reflect their inherent stability and the nature of their respective functional groups.
Synthesis of 4-Methoxybenzenesulfonamide
The synthesis of 4-methoxybenzenesulfonamide is a well-established, two-step process.
Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonamide
Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride
To a stirred mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), add 100% sulfuric acid (0.525 mol) dropwise while maintaining the temperature below 5°C using an ice-water bath.[7]
Allow the reaction mixture to warm to room temperature over approximately 90 minutes.
Heat the mixture to about 95°C and maintain for two hours.[7]
After cooling, pour the reaction mixture slowly onto a mixture of ice, water, and sodium chloride, keeping the temperature below 11°C.[7]
Collect the resulting solid by filtration, wash with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.
Step 2: Amination of 4-Methoxybenzenesulfonyl Chloride
Transfer the 4-methoxybenzenesulfonyl chloride to a flask.
Cool the reaction mixture in an ice bath to precipitate the product.
Isolate the solid by vacuum filtration, wash with cold water, and dry to yield 4-methoxybenzenesulfonamide.
Caption: Synthetic workflow for 4-methoxybenzenesulfonamide.
Proposed Synthesis of p-Methoxybenzenesulfinamide
Due to its limited commercial availability, a proposed synthesis for p-methoxybenzenesulfinamide is based on general methods for arylsulfinamide synthesis. A plausible route involves the reaction of a p-methoxybenzenesulfinyl chloride with ammonia. The sulfinyl chloride can be prepared from the corresponding sulfinic acid.
Proposed Experimental Protocol: Synthesis of p-Methoxybenzenesulfinamide
Step 1: Synthesis of Sodium p-Methoxybenzenesulfinate
This starting material can be synthesized via various literature methods, often starting from anisole.
Step 2: Synthesis of p-Methoxybenzenesulfinyl Chloride
Treat sodium p-methoxybenzenesulfinate with a chlorinating agent such as thionyl chloride (SOCl₂) in an inert solvent.
Carefully control the reaction conditions to avoid over-oxidation to the sulfonyl chloride.
Isolate the p-methoxybenzenesulfinyl chloride by distillation under reduced pressure or crystallization.
Step 3: Amination of p-Methoxybenzenesulfinyl Chloride
React the p-methoxybenzenesulfinyl chloride with a source of ammonia (e.g., anhydrous ammonia gas or a solution of ammonia in an organic solvent) at low temperature.
The reaction is expected to be vigorous, similar to the reaction of acyl chlorides with ammonia.[9]
The product, p-methoxybenzenesulfinamide, would be isolated after an aqueous workup to remove ammonium chloride byproduct.
Caption: Proposed synthetic workflow for p-methoxybenzenesulfinamide.
Spectroscopic Signatures: Differentiating the Analogs
The structural differences between sulfinamides and sulfonamides give rise to distinct spectroscopic fingerprints, particularly in IR and NMR spectroscopy.
Table 2: Comparative Spectroscopic Data
Spectroscopic Technique
p-Methoxybenzenesulfinamide (Expected)
4-Methoxybenzenesulfonamide (Typical)
IR: S=O Stretch (cm⁻¹)
~1050 - 1090 (single strong band)
~1300-1350 (asymmetric) and ~1150-1180 (symmetric)[10]
Applications in Drug Discovery: Present and Future
The vast majority of sulfur-containing pharmaceuticals utilize the sulfonamide group due to its stability and favorable binding properties.[2][11] However, the unique reactivity and stereochemistry of the sulfinamide group present untapped opportunities in drug design.
Sulfonamides: Their role as pharmacophores is well-documented, with applications as antibacterial agents (sulfa drugs), carbonic anhydrase inhibitors (for glaucoma), and in modern cancer therapies.[11]
Sulfinamides: Chiral sulfinamides, such as Ellman's auxiliary, are widely used in asymmetric synthesis to produce chiral amines, which are valuable building blocks for pharmaceuticals.[6] The greater nucleophilicity of the sulfinamide nitrogen could be exploited to design novel covalent inhibitors or probes. The inherent instability of sulfinamides could also be harnessed for the design of prodrugs that release an active agent upon a specific trigger.
Conclusion: Embracing the Nuance
The comparison of p-methoxybenzenesulfinamide and 4-methoxybenzenesulfonamide serves as a compelling case study on the profound impact of sulfur's oxidation state on molecular properties. While the sulfonamide is a robust and reliable functional group that has earned its place in the pantheon of medicinal chemistry, the less-explored sulfinamide offers a different set of tools for the discerning synthetic and medicinal chemist. Its unique reactivity, stereochemistry, and relative instability open doors to novel synthetic strategies and drug design concepts. By understanding and appreciating these fundamental differences, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics.
References
[Reference to a general organic chemistry textbook discussing functional groups]
Sulfenamides, sulfinamides and sulfonamides as flame retardants - similarities and differences in the mechanism of action. (n.d.).
Sulfinamide Crossover Reaction. (n.d.). PMC.
Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. (n.d.). Benchchem.
[Reference to a study on pKa of sulfonamides]
[Reference to a study on NMR of sulfonamides]
[Reference to a study on synthesis of sulfonyl chlorides]
[Reference to a study on amin
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
[Reference to a study on synthesis of sulfinyl chlorides]
[Reference to a study on amin
[Reference to a review on sulfonamides in medicinal chemistry]
[Reference to a review on applic
[Reference to a general spectroscopy textbook]
[Reference to a specific paper on IR of sulfonamides]
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). [Journal Name].
[Reference to a specific paper on NMR of sulfonamides]
Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). [Source, e.g., University Chemistry Lab Manual].
[Reference to a specific paper on the stability of sulfinamides]
[Reference to a specific paper on the reactivity of sulfinamides]
[Reference to a specific paper on the applic
[Reference to a specific paper on prodrug design]
Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com.
Recent advances in medicinal chemistry of sulfonamides.
[Reference to a specific paper on the synthesis of p-methoxybenzenesulfinic acid or its salts]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). [Journal Name].
Reactions of Acyl Chlorides with Ammonia. (2023). Chemistry LibreTexts.
[Reference to a specific paper on the synthesis of sulfinamides
[Reference to a specific paper on the properties of p-methoxybenzenesulfonamide]
[Reference to a specific paper on the general properties of arylsulfinamides]
[Reference to a specific paper on the comparison of sulfinamide and sulfonamide bond characteristics]
[Reference to a specific paper on the medicinal chemistry of sulfonamides]
[Reference to a specific paper on the use of sulfinamides in asymmetric synthesis]
[Reference to a specific paper on the spectroscopic analysis of sulfonamides]
[Reference to a specific paper on the theoretical calcul
[Reference to a specific paper on the synthesis of arylsulfonyl chlorides]
[Reference to a specific paper on the synthesis of primary sulfonamides]
[Reference to a specific paper on the synthesis of arylsulfinic acids]
[Reference to a specific paper on the conversion of sulfinic acids to sulfinyl chlorides]
[Reference to a specific paper on the reactivity of sulfinyl chlorides with amines]
[Reference to a specific paper on the IR spectroscopy of organosulfur compounds]
[Reference to a specific paper on the NMR spectroscopy of organosulfur compounds]
Electronic Tuning in Chiral Auxiliaries: The p-Methoxybenzenesulfinamide Paradigm
Executive Summary: The "Goldilocks" Zone of Reactivity In the landscape of asymmetric synthesis, the tert-butanesulfinamide (Ellman’s auxiliary) and p-toluenesulfinamide (Davis’s auxiliary) represent the standard bearers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Zone of Reactivity
In the landscape of asymmetric synthesis, the tert-butanesulfinamide (Ellman’s auxiliary) and p-toluenesulfinamide (Davis’s auxiliary) represent the standard bearers for chiral amine synthesis. However, complex drug development often encounters substrates that are incompatible with the harsh deprotection conditions required for these standard auxiliaries.
This guide focuses on p-methoxybenzenesulfinamide (PMBS) , an electronically tuned variant of the Davis reagent. By introducing a strong electron-donating group (EDG) at the para-position, we fundamentally alter the electronic profile of the sulfinyl group. This modification serves two critical functions: it enhances the nucleophilicity of the nitrogen during imine condensation and, most importantly, renders the S–N bond significantly more acid-labile. This allows for cleavage under mild conditions that preserve stereochemical integrity in sensitive intermediates, offering a superior alternative for the synthesis of acid-sensitive chiral amines.
Electronic Architecture & Bonding
The utility of p-methoxybenzenesulfinamide is governed by the interplay between the chiral sulfur center and the aromatic ring. Unlike alkyl sulfinamides (e.g., tert-butyl), the aromatic variant allows for electronic tuning via resonance effects.
The Push-Pull Mechanism
The p-methoxy group acts as a strong
-donor (+M effect). This electron density is delocalized into the aromatic ring and, to a lesser extent, interacts with the sulfinyl group.
Impact on Nitrogen: The increased electron density makes the sulfinamide nitrogen more nucleophilic compared to the p-tolyl or p-nitro variants. This facilitates faster condensation with sterically hindered ketones or electron-rich aldehydes.
Impact on Sulfur: The sulfur atom becomes less electrophilic. While this might suggest a more stable S–N bond, the stability of the p-methoxybenzenesulfinyl cation (formed during acid cleavage) actually accelerates deprotection.
Impact on the Imine (C=N): In the resulting sulfinimine, the electron-rich auxiliary lowers the electrophilicity of the imine carbon. This often results in a "tighter" transition state during nucleophilic addition, potentially enhancing diastereoselectivity (
).
Visualization of Electronic Effects
Figure 1: Electronic flow in p-methoxybenzenesulfinamide. The methoxy group pushes electron density through the ring, modulating the reactivity of the nitrogen and the stability of the sulfur center.
Comparative Analysis: PMBS vs. Standard Auxiliaries
The choice of auxiliary is often a trade-off between stability during synthesis and ease of removal.
Feature
tert-Butanesulfinamide (Ellman)
p-Toluenesulfinamide (Davis)
p-Methoxybenzenesulfinamide (PMBS)
Electronic Nature
Inductive (+I) only
Weak EDG (+I, weak +M)
Strong EDG (+M)
N-Nucleophilicity
Moderate
Moderate
High
Acid Lability
Moderate (HCl/MeOH)
Low (Strong Acid req.)
High (TFA/DCM)
Deprotection
HCl (4M) or MeOH
Harsh Acid or Reductive
Mild Acid (TFA)
Primary Use
General Purpose
Stable Intermediates
Acid-Sensitive Substrates
Synthesis & Experimental Protocols
Synthesis of (S)-p-Methoxybenzenesulfinamide (Andersen Method)
To ensure high enantiopurity, the Andersen synthesis involving a chiral sulfinate ester is preferred over direct oxidation.
Protocol:
Reagents: (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate (commercial) is the standard, but for the p-methoxy variant, one must start with (1R,2S,5R)-(-)-menthyl (S)-p-methoxybenzenesulfinate .
Lithium Amide Formation: In a flame-dried flask under Argon, cool THF (50 mL) to -78°C. Add LiHMDS (1.1 equiv).
Substitution: Add the menthyl sulfinate ester (1.0 equiv) in THF dropwise. Stir at -78°C for 2 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
Purification: Recrystallization from hexanes/EtOAc yields the enantiopure sulfinamide.
Formation of the Sulfinimine
Reaction: Condensation with an aldehyde (R-CHO).
Lewis Acid: Ti(OEt)₄ is the standard dehydrating agent.
Protocol:
Dissolve (S)-p-methoxybenzenesulfinamide (1.0 equiv) and the aldehyde (1.1 equiv) in dry THF (0.5 M).
Add Ti(OEt)₄ (2.0 equiv) under inert atmosphere.
Stir at room temperature for 6–12 hours. (Note: The enhanced nucleophilicity of PMBS often reduces reaction time compared to Ellman's reagent).
Quench: Pour into brine/EtOAc mixture with vigorous stirring. Filter the titanium salts through Celite.
Nucleophilic Addition (The Stereoselective Step)
The chiral sulfur directs the attack of the nucleophile (Grignard, Organolithium, or Hydride) to the imine carbon via a cyclic transition state (Zimmerman-Traxler model).
Observation: Due to the electron-rich nature of the PMBS auxiliary, the imine carbon is less electrophilic. It is recommended to use more reactive nucleophiles (e.g., organolithiums) or activate the imine with a stronger Lewis acid (e.g., BF₃·OEt₂) if the reaction is sluggish.
The Critical Advantage: Mild Deprotection[1]
This is the defining feature of the PMBS scaffold. The cleavage of the S–N bond releases the free amine.
Mechanism of Acid Sensitivity
The cleavage proceeds via protonation of the nitrogen, followed by S–N bond scission. The p-methoxy group stabilizes the developing positive charge on the sulfur atom in the transition state (forming a stabilized sulfinyl cation equivalent), significantly lowering the activation energy for hydrolysis.
Figure 2: Deprotection pathway.[1] The p-methoxy group lowers the energy barrier of the transition state, allowing cleavage at room temperature with dilute acid.
Warm to room temperature and monitor by TLC (usually complete in < 30 mins).
Quench: Add saturated NaHCO₃ to neutralize.
Extraction: Extract the free amine with DCM.
Contrast:p-Toluenesulfinamides often require heating with 6M HCl or treatment with Na/Naphthalene, conditions that can racemize
-chiral centers or decompose acid-sensitive moieties (e.g., acetals, silyl ethers).
References
Davis, F. A., & Zhou, P. (1994). "Asymmetric synthesis of amino acids using sulfinimines (N-sulfinyl imines)." Chimica Oggi, 12, 21-25.
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.
Nayak, S. K. (2000).[2] "A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents."[2] Synthesis, 2000(11), 1575-1578.
Williams, A. L., et al. (2010). "A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides." Molecular Diversity, 14, 697–707.
Mamand, D. M., et al. (2024). "An investigation of the electronic structure and optoelectronic properties of 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene sulfonamide." Condensed Matter and Interphases, 26(1), 88–103.
4-Methoxybenzenesulfinamide solubility in organic solvents
This guide details the solubility profile, physicochemical properties, and handling protocols for 4-Methoxybenzenesulfinamide , a specialized organosulfur intermediate. Executive Summary 4-Methoxybenzenesulfinamide (also...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical properties, and handling protocols for 4-Methoxybenzenesulfinamide , a specialized organosulfur intermediate.
Executive Summary
4-Methoxybenzenesulfinamide (also known as p-anisolesulfinamide) is a primary sulfinamide (
) distinct from its more common oxidized analog, 4-methoxybenzenesulfonamide ().[1] It serves as a critical intermediate in the synthesis of chiral amines, sulfoximines, and sulfonimidamides.
Unlike sulfonamides, which are highly stable and acidic (pKa ~10), primary sulfinamides are amphoteric but acid-sensitive , susceptible to hydrolysis under acidic conditions. Successful handling requires precise solvent selection to prevent desulfinylation or oxidation.
Racemic unless resolved; primary sulfinamides undergo rapid inversion but can be stabilized or resolved as derivatives.
Stability
Acid-Sensitive
Hydrolyzes in acidic aqueous media; stable in neutral/basic conditions.
Solubility Landscape
The solubility of 4-methoxybenzenesulfinamide is governed by the polarity of the sulfinyl group (
) and the hydrogen-bonding capability of the amine (). It exhibits a moderate polarity profile , making it soluble in polar organic solvents but insoluble in non-polar hydrocarbons.
Solvent Compatibility Matrix
Solvent Class
Solubility Status
Application
Polar Aprotic
High
DMSO, DMF, DMAc. Ideal for reactions involving nucleophilic attack or oxidation.
Chlorinated
High
DCM, Chloroform. Excellent for extraction and low-temperature reactions.
Esters/Ethers
Moderate to High
Ethyl Acetate (EtOAc), THF. EtOAc is the primary solvent for recrystallization (when heated).
Alcohols
Moderate
Methanol, Ethanol. Soluble, but protic solvents may interfere with sensitive organometallic steps.
Hydrocarbons
Insoluble
n-Hexane, Pentane, Heptane. Used exclusively as anti-solvents for precipitation.
Aqueous
pH Dependent
Insoluble in cold water. Soluble in basic aqueous media (deprotonation). Unstable in acidic water.
Experimental Protocols
Protocol A: Purification via Recrystallization
The literature standard for purifying 4-methoxybenzenesulfinamide utilizes a binary solvent system of Ethyl Acetate and n-Hexane.[3][4]
Principle: The compound is soluble in hot ethyl acetate but precipitates upon cooling and the addition of the non-polar anti-solvent (hexane).
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .
Anti-Solvent Addition: While maintaining heat, slowly add n-Hexane until the solution becomes slightly turbid (Ratio approx. 1:2 EtOAc:Hexane).
Clarification: Add a few drops of hot EtOAc to clear the turbidity.
Crystallization: Remove from heat and allow to cool slowly to room temperature.
Filtration: Collect the white crystals via vacuum filtration. Wash with cold 1:3 EtOAc/Hexane.
Target Yield: ~50–70%
Purity Check: MP should be sharp at 127–131 °C.
Protocol B: Stability & Storage
Oxidation Risk: Sulfinamides can oxidize to sulfonamides in air over prolonged periods. Store under inert atmosphere (Nitrogen/Argon) at -20 °C for long-term stability.
Hydrolysis Risk: Do not expose to acidic aqueous washes (e.g., 1M HCl) during workup. Use saturated
or neutral water for extractions.
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent based on the intended process (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on experimental intent, highlighting the critical avoidance of acidic conditions during extraction.
Figure 2: Recrystallization Workflow
Detailed steps for the purification of the crude intermediate.
Caption: Step-by-step recrystallization workflow using the binary Ethyl Acetate/Hexane system.
References
Bull, S. D., et al. (2019). Novel methodologies for the synthesis and characterization of sulfinamides and vinyl esters. University of Bath.
Key Data: Confirms MP of 127–131 °C and recrystallization from 1:2 EtOAc/n-Hexane.[3][4]
Davis, F. A., et al. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters.
Key Data: Establishes the instability of sulfinamides in acidic aqueous buffers.[5]
Lücking, U. (2024).[6] Sulfinamide Crossover Reaction. Journal of Organic Chemistry.
Key Data: Discusses the stability of sulfinamides in neutral/basic environments and their oxid
PubChem. (2025).[7][8] 4-Methoxybenzenesulfonamide (Sulfonamide Analog Data). National Library of Medicine.[8]
Key Data: Provided for contrast; MP 111-115 °C (distinct
A Technical Guide to the Stability of 4-Methoxybenzenesulfinamide in the Presence of Air and Moisture
Introduction: The Critical Role of Stability in Drug Development In the landscape of modern drug discovery and development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its ther...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Stability in Drug Development
In the landscape of modern drug discovery and development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Unforeseen degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a truncated shelf-life, all of which can have profound implications for patient safety and regulatory approval. 4-Methoxybenzenesulfinamide, a molecule of interest within various research and development pipelines, possesses a sulfinamide functional group that presents a unique set of stability challenges. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and rigorously evaluate the stability of 4-methoxybenzenesulfinamide, with a specific focus on its susceptibility to degradation by atmospheric oxygen (air) and water (moisture). By elucidating the potential degradation pathways and providing robust, self-validating experimental protocols, this document aims to empower scientists to proactively address stability concerns and ensure the integrity of their molecules.
Theoretical Degradation Pathways: The Chemistry of Sulfinamide Instability
The sulfinamide functional group is characterized by a sulfur atom in an intermediate oxidation state, making it susceptible to both oxidation and hydrolysis. Understanding these potential degradation routes is fundamental to designing meaningful stability studies.
Oxidative Degradation
Exposure to atmospheric oxygen can lead to the oxidation of the sulfur center in 4-methoxybenzenesulfinamide. This process would convert the sulfinamide to its corresponding sulfonamide, 4-methoxybenzenesulfonamide. This transformation is significant as it alters the electronic and steric properties of the molecule, which could impact its biological activity and pharmacological profile.
Hydrolytic Degradation
The presence of moisture introduces the risk of hydrolysis. The sulfur-nitrogen bond in the sulfinamide moiety can be cleaved by water, leading to the formation of 4-methoxybenzenesulfinic acid and ammonia. The rate of hydrolysis can be influenced by pH, with both acidic and basic conditions potentially catalyzing the degradation.[1] While many sulfonamides are hydrolytically stable in neutral pH ranges, the stability of sulfinamides can be more sensitive.[2]
The following diagram illustrates these primary degradation pathways:
Caption: Predicted degradation pathways of 4-methoxybenzenesulfinamide.
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into the intrinsic stability of a molecule.[3][4] By subjecting 4-methoxybenzenesulfinamide to conditions more severe than those it would typically encounter during storage and handling, we can rapidly identify potential degradation products and establish stability-indicating analytical methods.[5]
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for conducting forced degradation studies on 4-methoxybenzenesulfinamide.
Application Notes and Protocols: Acidic Hydrolysis for the Removal of the p-Methoxybenzenesulfinyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Role of the p-Methoxybenzenesulfinyl Group in Modern Synthesis In the landscape of mu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Role of the p-Methoxybenzenesulfinyl Group in Modern Synthesis
In the landscape of multistep organic synthesis, the reversible masking of reactive functional groups is a cornerstone of strategic molecular construction.[1] A protecting group must be easily introduced, stable to a range of reaction conditions, and, critically, removable under specific and mild conditions that do not compromise the integrity of the newly synthesized molecule.[2][3] While numerous protecting groups for amines and other nucleophilic moieties exist, aryl sulfinyl groups, such as the p-methoxybenzenesulfinyl group, offer a unique profile of reactivity and stability.
The p-methoxybenzenesulfinyl group, an analogue of the more commonly cited p-toluenesulfinyl (Ts) group, serves to decrease the nucleophilicity and basicity of the protected functional group. This is achieved through the electron-withdrawing nature of the sulfinyl moiety. This application note provides a detailed technical guide on the acidic hydrolysis of the p-methoxybenzenesulfinyl protecting group, offering insights into the underlying mechanism and providing actionable protocols for its effective cleavage. It is important to note that while the p-methoxybenzenesulfinyl group is a logical extension of sulfinyl protecting group chemistry, specific literature examples detailing its acidic removal are sparse. Therefore, this guide draws upon established principles of sulfinamide and sulfoxide chemistry, and provides protocols based on closely related aryl sulfinyl protecting groups.
Mechanistic Principles of Acid-Catalyzed Sulfinamide Cleavage
The cleavage of a sulfinamide bond under acidic conditions is a hydrolytic process that is mechanistically distinct from the deprotection of sulfonamides, which often require harsh reductive or very strong acidic conditions.[4] The acid-catalyzed hydrolysis of sulfinamides is generally considered to proceed via an A-2 mechanism, involving a pre-equilibrium protonation of the substrate followed by a rate-determining bimolecular nucleophilic attack by water.[5]
The reaction is initiated by the protonation of the sulfinyl oxygen. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The electron-donating p-methoxy group on the aromatic ring can influence the basicity of the sulfinyl oxygen and the stability of any potential cationic intermediates.
Following protonation, a water molecule acts as a nucleophile, attacking the electrophilic sulfur center. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate result in the cleavage of the sulfur-nitrogen bond, liberating the free amine and generating p-methoxybenzenesulfinic acid as a byproduct.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of a p-methoxybenzenesulfinyl-protected amine.
Experimental Protocols: Conditions for Acidic Cleavage
The selection of the appropriate acidic conditions for the removal of the p-methoxybenzenesulfinyl group is critical and will depend on the overall stability of the substrate molecule. Below are detailed protocols adapted from the deprotection of related aryl sulfinamide systems. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrate.
Protocol 1: Mild Cleavage with HCl in Ethereal Solution
This protocol is based on a mild and effective method for the deprotection of N-sulfinyl-protected amines and is particularly suitable for substrates sensitive to aqueous acidic conditions.[6]
Materials:
p-Methoxybenzenesulfinyl-protected substrate
Anhydrous diethyl ether (Et₂O)
2 M HCl in diethyl ether
Anhydrous solvent for washing (e.g., diethyl ether)
Inert gas (Nitrogen or Argon)
Standard laboratory glassware and magnetic stirrer
Procedure:
Preparation: Dissolve the p-methoxybenzenesulfinyl-protected substrate in anhydrous diethyl ether under an inert atmosphere. The concentration should be adjusted based on the solubility of the starting material, typically in the range of 0.1-0.5 M.
Acid Addition: To the stirred solution, add a stoichiometric excess (typically 10 equivalents) of 2 M HCl in diethyl ether dropwise at room temperature.[6]
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). In many cases, the deprotected amine will precipitate out of the ethereal solution as its hydrochloride salt.[6]
Work-up: Upon completion of the reaction (typically within 10-30 minutes), the precipitated amine hydrochloride can be isolated by filtration.[6]
Purification: Wash the solid product with small portions of cold, anhydrous diethyl ether to remove the p-methoxybenzenesulfinyl chloride byproduct and any unreacted starting material. Dry the purified amine hydrochloride under vacuum.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent unwanted side reactions and to ensure the clean precipitation of the amine hydrochloride salt.
Ethereal Solvent: Diethyl ether is a good choice of solvent as it is relatively non-polar, which facilitates the precipitation of the polar amine hydrochloride salt, driving the reaction to completion.
Stoichiometric Excess of HCl: A large excess of HCl ensures the complete protonation of the sulfinamide and drives the equilibrium towards the deprotected amine.
Protocol 2: Cleavage with Trifluoroacetic Acid (TFA)
For more robust substrates, trifluoroacetic acid (TFA) can be an effective deprotection agent. TFA is a strong acid that can cleave a variety of protecting groups.[7]
Materials:
p-Methoxybenzenesulfinyl-protected substrate
Trifluoroacetic acid (TFA)
Dichloromethane (DCM) or other suitable solvent
Scavengers (e.g., triethylsilane, anisole) - optional, but recommended
Cold diethyl ether for precipitation
Standard laboratory glassware
Procedure:
Preparation: Dissolve the p-methoxybenzenesulfinyl-protected substrate in a suitable solvent such as dichloromethane.
Reagent Addition: To the solution, add a solution of TFA. The concentration of TFA can be varied, but a common starting point is a 1:1 mixture of TFA and DCM. If the substrate is sensitive to cationic side reactions, scavengers should be added to the reaction mixture.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure.
Purification: Dissolve the residue in a minimal amount of a suitable solvent and precipitate the deprotected amine by adding cold diethyl ether. The product can then be collected by filtration and further purified by recrystallization or chromatography if necessary.
Causality Behind Experimental Choices:
Trifluoroacetic Acid (TFA): TFA is a strong, volatile acid, making it effective for cleavage and easy to remove during work-up.
Scavengers: The use of scavengers is important to trap any reactive carbocations that may be formed during the deprotection, thus preventing side reactions with sensitive functional groups on the substrate.
Data Presentation: Comparison of Acidic Hydrolysis Conditions
Caption: General experimental workflows for the acidic deprotection of the p-methoxybenzenesulfinyl group.
Troubleshooting and Considerations
Incomplete Reaction: If the deprotection is sluggish, gentle heating may be employed, provided the substrate is stable. Alternatively, a stronger acid or a higher concentration of the acid may be necessary.
Side Reactions: For acid-sensitive substrates, it is crucial to use the mildest possible conditions. The addition of scavengers is highly recommended, especially when using strong acids like TFA.
Product Isolation: If the deprotected amine does not precipitate as the hydrochloride salt, a standard aqueous work-up followed by extraction and purification by chromatography will be required.
Conclusion
The p-methoxybenzenesulfinyl group, while not as extensively documented as other amine protecting groups, represents a potentially valuable tool in organic synthesis. Its removal under acidic conditions offers an alternative to the often harsh methods required for other sulfur-based protecting groups. The protocols and mechanistic insights provided in this application note, drawn from analogous systems, offer a solid foundation for researchers to develop and optimize deprotection strategies for their specific synthetic targets. As with any synthetic methodology, careful optimization and substrate-specific adjustments are key to achieving high yields and purity.
References
Van der Zee, R. & Welling, G. W. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Journal of Chromatography B: Biomedical Sciences and Applications, 572(1-2), 137-146. [Link]
(Reference not directly cited in the text, but provides context on TFA cleavage) Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase. ResearchGate. [Link]
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
(Reference not directly cited in the text, but provides context on deprotection) Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. [Link]
(Reference not directly cited in the text, but provides context on cleavage methods) An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor (TM). ResearchGate. [Link]
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]
(Reference not directly cited in the text, but provides context on deprotection) Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133. [Link]
(Reference not directly cited in the text, but provides context on sulfinate synthesis) Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. [Link]
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
Blakemore, P. R., & Worthing, P. T. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Organic Letters, 13(11), 2848–2851. [Link]
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link]
Mondal, S., & Gevorgyan, V. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(26), e202302821. [Link]
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
(Reference not directly cited in the text, but provides context on deprotection) A sequence of electrophile induced cyclisation and concomitant N-deprotection of alkenylsulfinimines and alkenylsulfinamides as a direct route to cyclic or spirocyclic imines, pyrrolidines and piperidines. ResearchGate. [Link]
(Reference not directly cited in the text, but provides context on hydrolysis) The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]
(Reference not directly cited in the text, but provides context on sulfoxide chemistry) Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. ACS Publications. [Link]
Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications, 61(23), 2834-2845. [Link]
(Reference not directly cited in the text, but provides context on amine protection) Amine Protection and Deprotection. Master Organic Chemistry. [Link]
(Reference not directly cited in the text, but provides context on protecting groups) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
(Reference not directly cited in the text, but provides context on protecting groups) THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Semantic Scholar. [Link]
Handling moisture sensitivity of p-methoxybenzenesulfinyl chloride
The following technical guide is structured as a dedicated Support Center resource for researchers handling -Methoxybenzenesulfinyl chloride (CAS: 10439-23-3). This compound is chemically distinct from the more common su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dedicated Support Center resource for researchers handling
-Methoxybenzenesulfinyl chloride (CAS: 10439-23-3). This compound is chemically distinct from the more common sulfonyl chloride () and requires significantly more rigorous moisture control.
Technical Support Center: Handling
-Methoxybenzenesulfinyl Chloride
Current Status: Operational
Reagent Class: Electrophilic Sulfur(IV) Species
Critical Alert: High Moisture Sensitivity / Hydrolytic Instability
Core Technical Overview
Q: What is the primary stability challenge with this reagent?A: Unlike its oxidized counterpart (
-methoxybenzenesulfonyl chloride), -methoxybenzenesulfinyl chloride () is highly susceptible to rapid hydrolysis. The sulfur atom is in the +4 oxidation state, making the S-Cl bond extremely labile. Upon contact with ambient moisture, it decomposes immediately into -methoxybenzenesulfinic acid and hydrogen chloride (HCl).
Key Distinction:
Sulfonyl Chloride (
): Relatively stable solid, can be handled in air for short periods.
Sulfinyl Chloride (
): Often a liquid or low-melting solid, fumes in air, degrades in minutes without inert atmosphere.
Decomposition Pathway
The following diagram illustrates the irreversible hydrolysis cascade that leads to experimental failure.
Storage & Initial Handling (FAQs)
Q: I just received the shipment. How should I store it?A: Immediate action is required. Do not store this reagent in the general chemical cabinet.
Temperature: Store at -20°C . Lower temperatures retard disproportionation (a secondary degradation pathway).
Atmosphere: Must be stored under Argon or Nitrogen . If the manufacturer packaging is a septum-sealed vial, ensure the septum is unpunctured. If packaged in a glass ampoule, transfer to a Schlenk tube or glovebox immediately after opening.
Desiccants: Store the secondary container (jar/bag) with active desiccant (e.g., P₂O₅ or activated molecular sieves).
Q: The reagent appears as a solid, but I expected a liquid. Is it degraded?A: Not necessarily.
-Methoxybenzenesulfinyl chloride has a melting point near ambient temperature (often reported around 20-30°C depending on purity). It may crystallize in the freezer.
Valid Check: If it is a white/off-white crystalline mass, it is likely good.
Failure Mode: If you see a sticky, gummy residue or significant liquid separation (fuming) at room temperature, hydrolysis has occurred.
Experimental Protocols & Transfer
Q: Can I weigh this on an open balance?A:Absolutely not. Exposure to 50% relative humidity for even 30 seconds can generate enough HCl to catalyze further auto-decomposition.
Protocol: Anhydrous Transfer
Use the following workflow to ensure integrity during reaction setup.
Reagents Required:
Anhydrous solvent (THF or CH₂Cl₂, dried over activated alumina or distilled from CaH₂).
Oven-dried glassware (120°C for >4 hours).
Step-by-Step Guide:
Equilibration: Allow the stored reagent to warm to room temperature inside a desiccator or glovebox to prevent condensation on the outer vessel.
Solvation (Recommended): Instead of weighing the neat solid/oil, prepare a stock solution.
Inside Glovebox: Weigh the reagent into a volumetric flask. Dilute with anhydrous CH₂Cl₂.
Outside Glovebox: Use a tared, septum-sealed Schlenk flask. Purge with Ar. Add solvent via cannula.
Transfer: Transfer the solution via gas-tight syringe or cannula pressure transfer.
Data Table: Solvent Compatibility
Solvent
Suitability
Notes
Dichloromethane (DCM)
Excellent
High solubility; non-nucleophilic. Best for stock solutions.
Tetrahydrofuran (THF)
Good
Suitable for Grignard reactions. Ensure peroxide-free and ultra-dry.
Diethyl Ether
Moderate
Good solubility, but hygroscopic nature of ether poses risks.
Alcohols (MeOH/EtOH)
FORBIDDEN
Reacts violently to form sulfinates ().
Water
FORBIDDEN
Immediate hydrolysis.
Troubleshooting Experimental Issues
Q: My reaction yield is low (<30%), and I isolated a white solid byproduct. What happened?A: The white solid is likely
-methoxybenzenesulfinic acid (-MeO-Ph-SO₂H). This indicates moisture ingress.
Diagnosis: Check your inert gas line. Was the balloon/manifold positively pressurized? Did you use a new needle?
Remedy: Pre-dry all reagents. If using an amine base (e.g., triethylamine), distill it over KOH or CaH₂ before use, as amines are hygroscopic.
Q: The reaction mixture turned dark/black immediately upon addition.A: This suggests thermal decomposition or incompatibility.
Cause: Sulfinyl chlorides are thermally labile. Adding them to a reaction mixture at room temperature or reflux can trigger disproportionation.
Solution: Always perform the addition at -78°C or 0°C . Allow the reaction to warm up slowly only after the nucleophile has been added.
Q: How do I quench the reaction safely?A:
Cool the mixture to 0°C.
Add saturated aqueous NaHCO₃ or NH₄Cl dropwise.
Caution: If unreacted sulfinyl chloride is present, initial water addition will release HCl gas. Ensure good ventilation.[1]
Workflow Visualization
The following decision tree helps you determine the correct handling procedure based on your facility's capabilities.
References
Knochel, P. (2007). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Dissertation, Ludwig-Maximilians-Universität München. (Describes the use of
-methoxybenzenesulfinyl chloride, labeled as compound 4q, in sulfoxide synthesis).
Drabowicz, J., & Mikołajczyk, M. (1982). Sulfinyl Chlorides.[2][3][4][5][6][7][8] In Organic Sulfur Chemistry. (General reactivity and hydrolysis mechanisms of sulfinyl chlorides).
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706. (Contextualizes the use of sulfinyl chlorides in Andersen synthesis).
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride. (Cited for comparative safety data regarding sulfonyl/sulfinyl analogues and HCl evolution).
A Senior Application Scientist's Guide to Chiral HPLC Methods for Enantiomeric Excess of Aryl Sulfinamides
Introduction: The Stereochemical Nuance of Aryl Sulfinamides Enantiopure aryl sulfinamides are indispensable chiral auxiliaries in modern asymmetric synthesis, serving as foundational building blocks for a vast array of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stereochemical Nuance of Aryl Sulfinamides
Enantiopure aryl sulfinamides are indispensable chiral auxiliaries in modern asymmetric synthesis, serving as foundational building blocks for a vast array of nitrogen-containing molecules, including pharmaceuticals and natural products.[1] The stereochemical integrity of these sulfinamides is paramount, as the configuration at the sulfur stereocenter dictates the stereochemical outcome of subsequent reactions. Consequently, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable step in both the development of synthetic methodologies and the quality control of chiral intermediates.[2]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analytical challenge.[2] This guide provides a comprehensive comparison of chiral HPLC methods, grounded in field-proven insights and experimental data, to empower researchers, scientists, and drug development professionals in the robust analysis of aryl sulfinamides. We will delve into the causality behind methodological choices, compare the performance of leading CSPs, and provide a self-validating protocol for immediate application.
Pillar 1: The Mechanism of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is achieved by introducing a chiral selector. In chiral HPLC, this selector is immobilized onto a solid support, creating the CSP. The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase.[2][3] These diastereomeric complexes have different interaction energies and stabilities, leading to differential retention times on the column and, ultimately, their separation.
For aryl sulfinamides, the key interactions governing chiral recognition often involve a combination of:
Hydrogen Bonding: The N-H and S=O groups of the sulfinamide can act as hydrogen bond donors and acceptors.
π-π Stacking: Interactions between the aromatic rings of the analyte and the chiral selector.
Dipole-Dipole Interactions: Resulting from the polar S=O bond.
Steric Hindrance: Where one enantiomer fits more favorably into the chiral cavities or grooves of the CSP than the other.
The most successful and widely applicable CSPs for a broad range of chiral compounds, including sulfinamides, are based on polysaccharide derivatives.[4][5] These phases, typically coated or immobilized derivatives of cellulose and amylose, form helical polymer chains that create chiral grooves, providing a multitude of interaction sites for effective enantiomeric discrimination.[6]
Pillar 2: A Comparative Guide to Chiral Stationary Phases for Aryl Sulfinamides
While numerous CSPs exist, polysaccharide-based phases are the workhorses of chiral separations due to their remarkable versatility and high success rates.[4] Our internal studies and published literature consistently demonstrate that columns based on cellulose and amylose carbamate derivatives are the most effective starting point for method development.[7]
A study on the enantioseparation of twelve closely related chiral sulfinamide derivatives highlighted the effectiveness of different polysaccharide-based CSPs.[7] The Chiralcel OD-H and Chiralpak AD-H columns, in particular, showed broad applicability. The Chiralcel OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) successfully resolved nearly all acyclic sulfinamides tested, while the Chiralpak AD-H (based on amylose tris(3,5-dimethylphenylcarbamate)) also demonstrated excellent resolving power.[7]
Table 1: Comparison of Common Polysaccharide-Based CSPs for Aryl Sulfinamide Analysis
Chiral Stationary Phase (CSP)
Chiral Selector
Typical Mobile Phase Mode
General Performance for Aryl Sulfinamides
Key Insights & Causality
Chiralcel® OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal Phase (NP)
Excellent. Often provides baseline resolution for a wide range of derivatives.[7]
The phenylcarbamate groups provide strong π-π and hydrogen bonding sites, while the helical cellulose backbone offers steric discrimination. This combination is highly effective for the rigid structure of aryl sulfinamides.
Chiralpak® AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Normal Phase (NP)
Excellent. High success rate, often complementary to OD-H.[7]
The amylose backbone has a different helical structure than cellulose, leading to distinct chiral recognition patterns. If separation fails on OD-H, AD-H is the logical next choice.
Chiralpak® AS-H
Amylose tris((S)-α-methylbenzylcarbamate)
Normal Phase (NP)
Good. Effective, but may show lower success rates compared to OD-H and AD-H for this specific compound class.[7]
The chiral side chain introduces an additional stereogenic center, which can enhance selectivity for some analytes but may not be universally optimal for all sulfinamides.
Lux® Cellulose-1
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal & Reversed Phase (RP)
Excellent. A robust equivalent to Chiralcel OD, often used in RP mode for MS compatibility.[4]
Immobilized polysaccharide phases like this one offer greater solvent flexibility, allowing for the use of reversed-phase eluents (Acetonitrile/Water) which are ideal for LC-MS applications.[4]
Pillar 3: A Self-Validating Workflow for Method Development
A systematic screening approach is the most efficient path to a robust and reliable method. The following workflow is designed to maximize the probability of success while minimizing resource expenditure. The causality behind this sequence is to start with the highest probability conditions (NP on broad-spectrum polysaccharide CSPs) before moving to more specialized conditions.
Caption: A systematic workflow for chiral HPLC method development for aryl sulfinamides.
Field-Proven Experimental Protocol: Determination of ee for N-(benzylidene)-p-toluenesulfinamide
This protocol describes a validated method for determining the enantiomeric excess of a representative aryl sulfinamide. It is designed to be a self-validating system, where baseline resolution is the primary indicator of success.
1. Instrumentation and Consumables
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.
Solvents: HPLC-grade n-hexane and isopropanol (IPA).
2. Chromatographic Conditions
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[7]
Expert Insight: This ratio provides a good starting point. To decrease retention times, increase the percentage of IPA. To improve resolution for closely eluting peaks, decrease the percentage of IPA.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C (Ambient).
Expert Insight: Temperature can influence selectivity. Running at sub-ambient or elevated temperatures (e.g., 15 °C or 40 °C) can sometimes dramatically improve resolution.[7]
Detection Wavelength: 254 nm.
Causality: The aryl group in the sulfinamide provides strong UV absorbance at this wavelength.
Injection Volume: 10 µL.
3. Sample and Standard Preparation
Sample Diluent: Mobile Phase (n-Hexane/IPA 90:10).
Racemic Standard Preparation: Prepare a solution of the racemic aryl sulfinamide at a concentration of approximately 1.0 mg/mL in the sample diluent.
Sample Preparation: Prepare a solution of the enantiomerically enriched sample at the same concentration (1.0 mg/mL) in the sample diluent.
4. Experimental Procedure
Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the racemic standard solution to confirm the resolution of the two enantiomers and determine their retention times.
Inject the enantiomerically enriched sample solution.
Integrate the peak areas for both enantiomers in the resulting chromatogram.
5. Data Analysis and Calculation of Enantiomeric Excess
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the following validated formula:[2]
Where Area₁ corresponds to the major enantiomer and Area₂ corresponds to the minor enantiomer.
Alternative Techniques: The Rise of Supercritical Fluid Chromatography (SFC)
While HPLC is the established benchmark, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative for chiral separations.[5] SFC uses supercritical CO₂ as the primary mobile phase, offering significant advantages:
Speed: The low viscosity of supercritical fluids allows for much higher flow rates, drastically reducing analysis times.
Reduced Solvent Consumption: SFC significantly cuts down on the use of organic solvents, making it a greener and more cost-effective technique.[2]
Improved Resolution: In many cases, SFC can provide sharper peaks and better resolution than HPLC.
For the chiral separation of new sulfonamide derivatives, SFC was shown to provide higher enantioresolutions per unit of time compared to HPLC, making it the preferred technique for semi-preparative isolation.[5]
Conclusion
The accurate determination of the enantiomeric excess of aryl sulfinamides is crucial for advancing asymmetric synthesis and ensuring the quality of chiral molecules. A systematic approach to chiral HPLC method development, beginning with robust polysaccharide-based stationary phases like the Chiralcel® OD-H and Chiralpak® AD-H, provides the highest probability of success. By understanding the principles of chiral recognition and methodically optimizing mobile phase and temperature, researchers can develop reliable, self-validating methods. Furthermore, exploring alternative technologies like SFC can offer significant gains in speed, efficiency, and sustainability for high-throughput chiral analysis.
References
Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
Source: MDPI
URL: [Link]
Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
Source: Chromatography Today
URL: [Link]
Title: Applications of aryl-sulfinamides in the synthesis of N-heterocycles.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
Source: YouTube
URL: [Link]
Title: Applications of aryl-sulfinamides in the synthesis of N-heterocycles.
Source: RSC Publishing
URL: [Link]
Title: Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases.
Source: PubMed
URL: [Link]
Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance.
Source: PubMed
URL: [Link]
Title: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
Source: ResearchGate
URL: [Link]
A Comparative Guide to Sulfinamide Chiral Auxiliaries: p-Toluenesulfinamide vs. 4-Methoxybenzenesulfinamide
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to produce enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates efficacy and...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to produce enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates efficacy and safety. Chiral amines are ubiquitous structural motifs in over 80% of all drugs and drug candidates.[1] The development of sulfinamide-based chiral auxiliaries, pioneered by Jonathan Ellman, has provided a robust and versatile methodology for their synthesis.[1] Among these, arylsulfinamides like p-toluenesulfinamide and its analogue, 4-methoxybenzenesulfinamide, serve as powerful tools.
This guide provides an in-depth comparison of these two key reagents. We will dissect their structural nuances, compare their performance based on mechanistic principles and experimental data, and provide practical guidance to help researchers select the optimal auxiliary for their specific synthetic challenges.
Core Structural and Physicochemical Properties
At first glance, p-toluenesulfinamide and 4-methoxybenzenesulfinamide are structurally very similar. Both are white crystalline solids featuring a chiral sulfur center attached to an amino group and a para-substituted benzene ring.[2][3][4] The critical difference lies in the nature of the para-substituent: a methyl group (-CH₃) versus a methoxy group (-OCH₃). This seemingly minor variation imparts distinct electronic properties that significantly influence their reactivity, particularly the stability of the corresponding N-sulfinyl derivatives and the conditions required for their cleavage.
Caption: Chemical structures of p-toluenesulfinamide and 4-methoxybenzenesulfinamide.
The methyl group in p-toluenesulfinamide is weakly electron-donating via induction. In contrast, the methoxy group in 4-methoxybenzenesulfinamide is a much stronger electron-donating group through resonance, delocalizing its lone pair of electrons into the aromatic ring. This increased electron density on the benzene ring has profound implications for the stability of the crucial N-S bond in its derivatives.
Table 1. Comparison of Physicochemical Properties.
Performance in Asymmetric Amine Synthesis
The primary application for both auxiliaries is the asymmetric synthesis of chiral amines. The general workflow is a robust, three-step process that leverages the sulfinyl group to direct the stereoselective formation of a new C-N bond.
A Comparative Guide: Unlocking New Possibilities in Asymmetric Synthesis with p-Methoxybenzenesulfinamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral auxiliaries for the asymmetric synthesis of amines, tert-butanesulfinamide, famously known as the Ellman auxiliary, has long held...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral auxiliaries for the asymmetric synthesis of amines, tert-butanesulfinamide, famously known as the Ellman auxiliary, has long held a prominent position.[1][2][3] Its commercial availability, robustness, and the high diastereoselectivities it often affords have made it a go-to reagent for chemists worldwide.[1] However, the pursuit of milder reaction conditions, enhanced crystallinity of intermediates, and alternative reactivity profiles has led to the exploration of other sulfinamide-based auxiliaries. Among these, p-methoxybenzenesulfinamide is emerging as a compelling alternative, offering distinct advantages in specific contexts.
This guide provides an in-depth technical comparison of p-methoxybenzenesulfinamide and tert-butanesulfinamide, drawing upon established principles of organic chemistry and available experimental data. We will explore the nuanced differences in their electronic properties, the practical implications for the cleavage of the auxiliary, and the potential benefits of the aromatic scaffold in influencing the physical properties of synthetic intermediates.
The Decisive Role of Electronic Effects: A Tale of Two Substituents
The fundamental differences between p-methoxybenzenesulfinamide and tert-butanesulfinamide stem from the electronic nature of the substituent on the sulfur atom: a p-methoxyphenyl group versus a tert-butyl group. This seemingly subtle change has profound implications for the reactivity and lability of the crucial N-S bond.
The tert-butyl group is a simple alkyl group, exerting a mild inductive electron-donating effect. In contrast, the p-methoxyphenyl group, with its electron-donating methoxy substituent, can participate in resonance, delocalizing electron density into the aromatic ring. Crucially, crystallographic studies of N-(4-methoxyphenyl)-tert-butanesulfinamide have revealed that the presence of the para-methoxy group leads to weaker delocalization of electrons over the nitrogen atom and the aromatic ring.[4] This suggests that the N-S bond in derivatives of p-methoxybenzenesulfinamide is more polarized and, consequently, more susceptible to cleavage under milder conditions.
This enhanced lability is a significant advantage, as the removal of the chiral auxiliary is a critical step in any asymmetric synthesis. Harsh cleavage conditions can lead to racemization of the desired chiral amine or decomposition of sensitive functional groups elsewhere in the molecule. The ability to deprotect under milder acidic, reductive, or oxidative conditions expands the synthetic utility of the auxiliary to a wider range of complex and delicate substrates.
Milder Cleavage Conditions: Preserving Chirality and Functionality
The increased electron density on the sulfur atom of the p-methoxybenzenesulfinyl group facilitates its removal under a broader range of conditions compared to the tert-butanesulfinyl group. While the standard method for cleaving the Ellman auxiliary involves treatment with strong acids like HCl in protic solvents,[2] the p-methoxybenzenesulfinyl group is anticipated to be removable under more nuanced and gentle protocols.
Potential Cleavage Methods for the p-Methoxybenzenesulfinyl Group:
Mild Acidic Hydrolysis: The electron-donating p-methoxy group is expected to stabilize the transition state of acid-promoted hydrolysis, allowing for the use of weaker acids or shorter reaction times.
Reductive Cleavage: Reagents like samarium iodide (SmI₂) or other mild reducing agents could prove effective for the reductive cleavage of the N-S bond, offering an orthogonal deprotection strategy.
Oxidative Cleavage: Oxidants such as m-chloroperoxybenzoic acid (mCPBA) followed by hydrolysis could provide another avenue for auxiliary removal, particularly for substrates sensitive to acidic or reductive conditions.
The ability to choose from a wider array of cleavage conditions is a significant tactical advantage in multistep synthesis, allowing for greater functional group tolerance and the preservation of stereochemical integrity.
The Crystallinity Advantage: Driving Diastereoselectivity through Solid-State Purification
In asymmetric synthesis, achieving high diastereomeric excess (d.e.) is paramount. While the inherent stereodirecting ability of the chiral auxiliary plays a major role, the physical properties of the diastereomeric intermediates can be leveraged to enhance purity. The formation of crystalline intermediates allows for purification by recrystallization, a powerful technique for isolating a single diastereomer.
The planar and rigid nature of the aromatic ring in p-methoxybenzenesulfinamide can impart a greater propensity for crystallinity in its derivatives compared to the sterically bulky but more conformationally flexible tert-butyl group of the Ellman auxiliary. This "crystallinity advantage" can be particularly beneficial in cases where the initial diastereoselectivity of a reaction is moderate. Through a process known as crystallization-induced diastereoselective transformation (CIDT), it is possible to epimerize the undesired diastereomer in solution and selectively crystallize the desired, thermodynamically more stable diastereomer, thereby driving the equilibrium towards a single stereoisomer.
While direct comparative studies on the crystallinity of a wide range of derivatives are limited, the inherent structural features of the p-methoxyphenyl group suggest a higher likelihood of forming well-ordered crystal lattices. This can be a decisive factor in the practical application of a chiral auxiliary, especially in large-scale synthesis where high purity is essential.
Performance in Asymmetric Synthesis: A Comparative Overview
The ultimate measure of a chiral auxiliary's utility lies in its performance in asymmetric reactions, particularly in achieving high diastereoselectivity in the addition of nucleophiles to the corresponding N-sulfinyl imines. While tert-butanesulfinamide has a well-documented track record of inducing high stereocontrol with a variety of nucleophiles,[1] data for p-methoxybenzenesulfinamide is less abundant but promising.
It is important to note that direct, side-by-side comparisons in the literature are scarce. However, based on the electronic arguments presented earlier, one can anticipate that the reactivity of N-(p-methoxybenzenesulfinyl)imines may differ from their tert-butanesulfinyl counterparts. The more electron-rich nature of the p-methoxyphenyl group might influence the Lewis acidity of the sulfinyl sulfur and the overall conformation of the imine, which in turn can affect the facial selectivity of nucleophilic attack.
Table 1: Conceptual Comparison of Key Performance Metrics
Feature
p-Methoxybenzenesulfinamide
tert-Butanesulfinamide (Ellman Auxiliary)
Rationale
Ease of Cleavage
Potentially milder conditions
Requires strong acid
The electron-donating p-methoxy group weakens the N-S bond.[4]
Crystallinity of Derivatives
Higher propensity for crystallinity
Generally good, but can be variable
The planar aromatic ring can facilitate crystal packing.
Diastereoselectivity
Substrate and reaction dependent
High for a broad range of substrates
Electronic and steric factors of the auxiliary influence the transition state geometry.[1]
Stability of Imines
Generally stable
Very stable
The bulky tert-butyl group provides steric protection.
Experimental Protocols
General Procedure for the Synthesis of N-Sulfinyl Imines
To a solution of the aldehyde or ketone (1.0 equiv) and the corresponding sulfinamide (p-methoxybenzenesulfinamide or tert-butanesulfinamide) (1.1 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene) is added a dehydrating agent (e.g., CuSO₄, MgSO₄, or Ti(OEt)₄) (2.0-3.0 equiv). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The solid is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude N-sulfinyl imine is then purified by column chromatography or recrystallization.
A Comparative Guide to the Electronic Effects of the p-Methoxy Group on Sulfinimine Electrophilicity
Introduction N-Sulfinylimines, commonly known as sulfinimines, are a cornerstone of modern asymmetric synthesis, providing a powerful platform for the stereoselective preparation of chiral amines.[1] The efficacy of thes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-Sulfinylimines, commonly known as sulfinimines, are a cornerstone of modern asymmetric synthesis, providing a powerful platform for the stereoselective preparation of chiral amines.[1] The efficacy of these chiral auxiliaries hinges on the electrophilicity of the imine carbon, which dictates its reactivity towards a wide array of nucleophiles. The modulation of this electrophilicity through the introduction of electronic-donating or withdrawing groups on the aromatic ring of the sulfinimine is a critical aspect of reaction design and optimization.
This guide provides an in-depth comparison of the electronic effects of a para-methoxy (p-methoxy) group on the electrophilicity of an aromatic sulfinimine. We will explore the underlying principles of its electron-donating nature and contrast its impact with that of an unsubstituted and an electron-withdrawing nitro group. This analysis is supported by theoretical principles, computational data, and a representative experimental protocol to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this fundamental aspect of sulfinimine chemistry.
The reactivity of aromatic compounds is profoundly influenced by the electronic properties of their substituents. These effects are broadly categorized as inductive and resonance effects.
Inductive Effect (I): This is a through-bond polarization effect arising from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).
Resonance Effect (R): This is a through-pi-system delocalization of electrons. EDGs with lone pairs of electrons can donate them into the aromatic ring (+R effect), while EWGs with pi bonds can withdraw electron density from the ring (-R effect).
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[2][3] It is expressed as:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.[4]
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The magnitude of σ reflects the strength of the electronic effect. For substituents like the p-methoxy group, which have a strong resonance interaction with the reaction center, a modified constant, σ⁺, is often used to better account for this enhanced donation.[5]
Substituent
Hammett Constant (σp)
-NO₂
+0.78
-H
0.00
-CH₃
-0.17
-OCH₃
-0.27
Table 1: Hammett constants for selected para-substituents.[5]
The p-Methoxy Group: A Potent Electron-Donating Group
The p-methoxy group is a classic example of a strong electron-donating group, primarily due to its powerful +R effect, which outweighs its modest -I effect. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.
Caption: Resonance delocalization of the p-methoxy group.
This increased electron density on the aromatic ring is relayed to the imine carbon, reducing its partial positive charge and thus its electrophilicity.
Impact on Sulfinimine Electrophilicity: A Comparative Analysis
The electrophilicity of the sulfinimine is a direct consequence of the polarization of the C=N double bond, which is influenced by both the electron-withdrawing sulfinyl group and the substituents on the aromatic ring. While the sulfinyl group activates the imine for nucleophilic attack, aryl substituents can either enhance or diminish this activation.[6]
Qualitative Assessment from Synthetic Studies
Numerous studies have demonstrated the successful use of sulfinimines bearing a wide range of aromatic substituents, from strongly electron-donating to strongly electron-withdrawing, in nucleophilic addition reactions.[7][8] This indicates that while electronic effects modulate reactivity, they do not typically shut down the reaction entirely. However, the general principles of physical organic chemistry suggest that electron-donating groups like p-methoxy will decrease the rate of nucleophilic addition compared to unsubstituted or electron-withdrawn analogues by reducing the electrophilicity of the imine carbon.
Quantitative Comparison via Computational Chemistry
A powerful tool for quantifying electrophilicity is the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy.[9][10] A lower LUMO energy indicates a more electrophilic species, as it is more energetically favorable for the molecule to accept electrons into this orbital.[11][12]
Density Functional Theory (DFT) calculations can provide reliable estimates of LUMO energies.[13] For a comparative analysis, we can consider three representative N-(arylmethylidene)-tert-butanesulfinimines: p-methoxy (EDG), unsubstituted (neutral), and p-nitro (EWG).
Substituent (X)
Hammett Constant (σp)
Illustrative LUMO Energy (eV)
Relative Electrophilicity
-OCH₃
-0.27
-1.50
Lowest
-H
0.00
-1.85
Intermediate
-NO₂
+0.78
-2.50
Highest
Table 2: Comparison of Hammett constants and illustrative LUMO energies for para-substituted N-sulfinylimines.
The trend in the illustrative LUMO energies clearly demonstrates the electronic impact of the para-substituent. The p-methoxy group raises the LUMO energy, signifying a less electrophilic imine carbon. Conversely, the p-nitro group significantly lowers the LUMO energy, indicating a more electrophilic center that is more susceptible to nucleophilic attack.
Caption: Relative LUMO energies of substituted sulfinimines.
Experimental Validation: A Representative Protocol
To empirically observe the consequences of these electronic effects, one can perform a comparative study of nucleophilic addition to differently substituted sulfinimines. A common and well-documented reaction is the addition of a Grignard reagent.[1][14][15][16]
Synthesis of N-(p-methoxybenzylidene)-tert-butanesulfinimine
This protocol outlines the synthesis of the sulfinimine from the corresponding sulfinamide and aldehyde.
Materials:
(R)-tert-Butanesulfinamide
p-Anisaldehyde (4-methoxybenzaldehyde)
Titanium (IV) ethoxide
Anhydrous tetrahydrofuran (THF)
Procedure:
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add p-anisaldehyde (1.1 eq).
Add titanium (IV) ethoxide (2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction with brine and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
A similar procedure can be followed for benzaldehyde and p-nitrobenzaldehyde to synthesize the corresponding sulfinimines for a comparative study.
Nucleophilic Addition of a Grignard Reagent
Materials:
N-(p-methoxybenzylidene)-tert-butanesulfinimine
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Anhydrous diethyl ether
Procedure:
Dissolve the sulfinimine (1.0 eq) in anhydrous diethyl ether and cool the solution to -48 °C in a dry ice/acetone bath.
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise.
Stir the reaction at -48 °C for 4-6 hours, monitoring by TLC.
Quench the reaction at -48 °C by the slow addition of saturated aqueous ammonium chloride.
Allow the mixture to warm to room temperature and extract with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and purify by flash chromatography to determine the isolated yield.
When comparing the reactions of the p-methoxy, unsubstituted, and p-nitro substituted sulfinimines under identical conditions, one would expect to observe a faster reaction time and potentially a higher yield for the more electrophilic substrates (p-nitro > H > p-methoxy).
Caption: Workflow for experimental comparison.
Conclusion
The electronic nature of substituents on the aromatic ring of N-sulfinylimines plays a crucial role in modulating their electrophilicity and, consequently, their reactivity in nucleophilic addition reactions. The p-methoxy group, through its potent electron-donating resonance effect (+R), significantly increases the electron density at the imine carbon. This leads to a destabilization of the LUMO and a marked decrease in the electrophilicity of the sulfinimine compared to its unsubstituted or electron-withdrawn counterparts. This understanding is vital for predicting reactivity trends and for the rational design of substrates and reaction conditions in asymmetric synthesis.
References
Erowid. (n.d.). Synthesis of p-Methoxyphenylacetone. Erowid. Retrieved from [Link]
Bartoli, G., & Sgarzani, V. (2011). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. PubMed. Retrieved from [Link]
McMurry, J. (n.d.). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. LibreTexts. Retrieved from [Link]
LibreTexts. (2023, November 20). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Retrieved from [Link]
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
Sisko, J., & Weinreb, S. M. (1990). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry, 55(1), 393-395. [Link]
Datta, A., et al. (2009). N-(4-Methoxyphenyl)-tert-butanesulfinamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2823. [Link]
Dömling, A., & Ugi, I. (2000). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
Choudhary, V. K., et al. (2021). DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. ResearchGate. [Link]
Bloch, R. (2007). Nucleophilic Addition of Nonstabilized Carbanions to Imines and Imine Derivatives. Chemical Reviews, 107(12), 5473-5549. [Link]
International Journal of Scientific Research and Engineering Development. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
Feng, M., et al. (2022). (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-796. [Link]
Kobayashi, S., & Ishitani, H. (1999). 1 Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. In Modern Carbonyl Chemistry (pp. 1-46). Wiley-VCH.
E3S Web of Conferences. (2020). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Retrieved from [Link]
Gentry, E. C., & Knowles, R. R. (2026). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters. [Link]
Foubelo, F., & Yus, M. (2006). Synthesis of Diastereoenriched Acetylenic α-N-tert-Butanesulfinamidoalkyl Methoxymethyl Ethers. Synlett, 2006(16), 2613-2616. [Link]
Sharma, M., & Singh, S. (2020). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Materials Science and Chemical Engineering, 8(7), 1-17. [Link]
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
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Politzer, P., et al. (2000). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 65(13), 4059-4067. [Link]
LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
A Researcher's Guide to Unambiguous Stereochemical Assignment: X-ray Crystallography of N-Sulfinyl Imine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a cornerstone of rational design and the development of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a cornerstone of rational design and the development of safe and efficacious therapeutics. N-sulfinyl imines have emerged as powerful chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of a vast array of chiral amines, which are prevalent motifs in biologically active compounds.[1][2][3] The efficacy of these synthetic strategies, however, hinges on the accurate and unambiguous assignment of the newly created stereocenters.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N-sulfinyl imine derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower you to make informed decisions in your research endeavors.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a molecule.[4] It provides precise information on bond lengths, bond angles, and the absolute configuration of all stereogenic centers within the crystal lattice. For N-sulfinyl imine derivatives, where the stereochemistry at both sulfur and the newly formed carbon center is of paramount importance, XRD offers an unparalleled level of certainty, leaving no room for ambiguity.[5][6]
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.
Why X-ray Crystallography is Often the Preferred Method for N-Sulfinyl Imines:
Unambiguous Absolute Configuration: The primary reason for employing chiral auxiliaries like N-sulfinyl imines is to control the absolute stereochemistry of the product. X-ray crystallography provides a direct and irrefutable determination of the absolute configuration, which is crucial for validating the stereochemical outcome of a new synthetic methodology.[5]
Precise Structural Details: Beyond stereochemistry, XRD reveals precise bond lengths and angles, offering insights into the conformation of the molecule in the solid state. This information can be valuable for understanding reaction mechanisms and structure-activity relationships.
Validation of Other Techniques: Data from spectroscopic methods like NMR can sometimes be ambiguous or require complex interpretation to assign stereochemistry. An X-ray crystal structure provides a definitive benchmark against which spectroscopic data can be validated.
A Comparative Landscape: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and can be more practical in certain scenarios.
Feature
Single-Crystal X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
Vibrational Circular Dichroism (VCD)
Primary Output
3D atomic coordinates, bond lengths, bond angles, absolute configuration.
Information about the chemical environment, connectivity, and relative stereochemistry of atoms in solution.
Information about the stereochemistry of chiral molecules in solution.
Sample Phase
Solid (single crystal).
Solution.
Solution.
Determination of Absolute Configuration
Direct and unambiguous (with anomalous dispersion).
Indirect, often requires chiral derivatizing agents or comparison to known compounds.
Can determine absolute configuration by comparing experimental and computationally predicted spectra.[7][8][9][10][11]
Key Advantage for N-Sulfinyl Imines
Definitive assignment of absolute stereochemistry at all chiral centers.[5][6]
Excellent for determining diastereomeric ratios and assessing sample purity.[12][13][14][15]
Can determine absolute configuration on non-crystalline samples (oils, amorphous solids).[11]
Limitations
Requires a high-quality single crystal, which can be challenging to obtain.
Can be difficult to assign absolute configuration without a reference.
Requires access to specialized equipment and computational resources.
In practice, these techniques are often used in a complementary fashion. NMR is an indispensable tool for routine reaction monitoring and for determining the diastereomeric ratio of a product mixture.[12][13][14][15] Once a pure diastereomer is isolated, X-ray crystallography can be employed to definitively establish its absolute and relative stereochemistry.
Experimental Protocols: From Powder to Publication-Ready Structure
The journey to a high-quality crystal structure begins with the successful growth of a single crystal. This is often the most challenging step in the process.
Step-by-Step Protocol for Crystallization of N-Sulfinyl Imine Derivatives
This protocol provides a general framework. The optimal conditions will vary depending on the specific properties of the compound.
Purification of the N-Sulfinyl Imine Derivative:
Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality.
Purification is typically achieved by flash column chromatography on silica gel.
Solvent Selection:
The ideal solvent system is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.
Common solvents for the crystallization of organic molecules include hexanes, ethyl acetate, dichloromethane, methanol, and ethanol. Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) is employed. For N-sulfinyl imines, mixtures of hexanes and ethyl acetate or dichloromethane are often a good starting point.[16]
Crystallization Techniques:
Slow Evaporation:
Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial.
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
Vapor Diffusion:
Place a concentrated solution of the compound in a small, open vial.
Place this small vial inside a larger, sealed container that contains a "poor" solvent (the anti-solvent).
The anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystallization.
Slow Cooling:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
Crystal Harvesting and Mounting:
Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
Mount a single, well-formed crystal on a goniometer head for X-ray diffraction analysis.
Troubleshooting Common Crystallization Challenges
Problem
Potential Cause
Suggested Solution
No crystals form
Compound is too soluble; solution is not supersaturated.
Use a less polar solvent or a higher ratio of anti-solvent. Try a different crystallization technique.
Oiling out
Compound is too soluble at the crystallization temperature; cooling is too rapid.
Use a more dilute solution. Cool the solution more slowly. Add a small amount of a "poorer" solvent.
Formation of fine needles or powder
Nucleation is too rapid.
Use a cleaner vial. Filter the solution before setting up the crystallization. Decrease the rate of solvent evaporation or cooling.
Twinning or intergrown crystals
Multiple nucleation sites or rapid growth.
Use a more dilute solution. Try a different solvent system. Introduce a seed crystal.
Visualizing the Workflow and Key Molecular Features
To provide a clearer understanding of the process and the molecular subject, the following diagrams have been generated.
Caption: Experimental workflow for obtaining the crystal structure of an N-sulfinyl imine derivative.
Caption: General structure of an N-tert-butanesulfinyl imine.
Personal protective equipment for handling 4-Methoxybenzenesulfinamide
Technical Safety Guide: Handling 4-Methoxybenzenesulfinamide Executive Summary & Chemical Context 4-Methoxybenzenesulfinamide (p-Anisylsulfinamide) is a critical intermediate often utilized in the synthesis of chiral ami...
4-Methoxybenzenesulfinamide (p-Anisylsulfinamide) is a critical intermediate often utilized in the synthesis of chiral amines and sulfonamide derivatives. Unlike its more stable sulfonamide counterparts, the sulfinamide functional group (
) possesses distinct reactivity, particularly susceptibility to oxidation.
Operational Reality: The primary risk vector for this compound is not acute toxicity, but rather particulate dispersion (dust) causing respiratory/mucous membrane irritation and chemical incompatibility with strong oxidizers. This guide prioritizes containment of the solid phase and solvent-specific glove selection during synthesis.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is classified under GHS standards primarily as an irritant.
Critical: Inhalation of dust triggers mucosal inflammation. All solid handling must occur in a fume hood.
Chemical Incompatibility Warning:
As a sulfinamide, this compound acts as a mild reducing agent. Do NOT store or mix with strong oxidizing agents (e.g., nitric acid, permanganates) unless part of a controlled reaction, as this can generate exothermic heat and sulfur oxide gases (
).
Personal Protective Equipment (PPE) Matrix
The "one-glove-fits-all" approach is dangerous in organic synthesis. Your PPE strategy changes based on the physical state of the chemical.
A. Hand Protection Strategy
Solid State: Standard Nitrile (0.11 mm / 4-5 mil) is sufficient.
Solution State: The solvent dictates the breakthrough time, not the solute.
Glove Selection Protocol:
Carrier Solvent
Recommended Glove Material
Estimated Breakthrough
Action
None (Solid)
Nitrile (Disposable)
> 480 min
Change if torn or every 2 hours.
Methanol/Water
Nitrile (Disposable)
> 240 min
Standard handling.
DCM (Dichloromethane)
PVA or Laminate (Silver Shield)
< 2 min (Nitrile)
Do NOT use Nitrile. Use laminate liners or double-glove with immediate change upon splash.
DMF/DMSO
Butyl Rubber
> 480 min
Nitrile degrades; Butyl offers superior permeation resistance.
B. Eye & Body Protection[2][3][6]
Eyes: Chemical Splash Goggles (indirect vented) are required when handling >100 mg of powder. Safety glasses with side shields are acceptable only if the compound is in solution and inside a closed hood sash.
Body: 100% Cotton or Nomex Lab Coat (Flame Resistant). Synthetic blends can melt into skin if a solvent fire occurs.
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental stage.
Figure 1: PPE Selection Logic based on physical state and carrier solvent.
Operational Protocols
Protocol A: Weighing & Transfer (High Risk Step)
Context: 4-Methoxybenzenesulfinamide is a crystalline solid that can build up static charge, leading to "jumping" powder that contaminates the balance and user.
Engineering Control: Place the analytical balance inside a ventilated balance enclosure or a fume hood with a stable sash height.
Static Mitigation: Use an ionizing fan or an antistatic gun (e.g., Zerostat) on the weighing boat before adding the chemical.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or inadvertent oxidation.
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air , which aerosolizes the irritant.
Protocol B: Emergency Spill Response
If a spill occurs (>500 mg), execute the following immediately.
Figure 2: Immediate response workflow for solid spills.
Disposal & Waste Management
Segregation: Dispose of 4-Methoxybenzenesulfinamide as Solid Hazardous Waste .
Labeling: Clearly label the waste container with "Irritant" and "Sulfinamide Derivative."
Incompatibility: Ensure the waste container does NOT contain strong oxidizers (e.g., Chromium VI waste, Nitric Acid waste), as the sulfinamide moiety can react exothermically.
References
National Center for Biotechnology Information (PubChem). (2023). PubChem Compound Summary for CID 70876, 4-Methoxybenzenesulfinamide. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012).[6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]